molecular formula C16H11FN2OS B3881657 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole

2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B3881657
M. Wt: 298.3 g/mol
InChI Key: XATYEYNWLFPVHS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C16H11FN2OS and its molecular weight is 298.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.05761231 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by acting as a radiosensitizer . Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy. They work by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, thus leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA repair and cell death . By inhibiting DNA repair mechanisms and inducing the generation of free radicals, the compound disrupts the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

Its considerable in vitro anticancer activity suggests that it has favorable bioavailability .

Result of Action

The compound exhibits considerable in vitro anticancer activity against the Hep G2 cell line . It has also shown effectiveness against both parental melanoma cell lines . The presence of sulfonamide in combination with methoxy substitution enhances DNA fragmentation, thereby acting as an effective derivative for hepatocellular carcinoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic nature of cancer cells can reduce the effectiveness of radiation therapy . The compound can overcome this by acting as a radiosensitizer .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2OS/c1-20-12-6-7-14-15(8-12)21-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATYEYNWLFPVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole
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2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole
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2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole
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2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole
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2-(4-fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.